3-Morpholin-4-YL-4-propoxy-benzoic acid
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Overview
Description
3-Morpholin-4-YL-4-propoxy-benzoic acid is an organic compound with the molecular formula C14H19NO4 and a molecular weight of 265.31 g/mol . This compound features a morpholine ring, a propoxy group, and a benzoic acid moiety, making it a versatile molecule in various chemical and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Morpholin-4-YL-4-propoxy-benzoic acid typically involves the following steps:
Formation of the Morpholine Ring: This can be achieved through the reaction of amino alcohols with α-haloacid chlorides, followed by cyclization and reduction reactions.
Introduction of the Propoxy Group: This step involves the alkylation of the benzoic acid derivative with a propyl halide under basic conditions.
Final Assembly: The morpholine ring and the propoxy-benzoic acid moiety are coupled together using standard organic synthesis techniques, such as esterification or amidation.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-Morpholin-4-YL-4-propoxy-benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
3-Morpholin-4-YL-4-propoxy-benzoic acid has a wide range of applications in scientific research, including:
Biology: The compound is utilized in biochemical assays and as a probe for studying enzyme activity and protein interactions.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 3-Morpholin-4-YL-4-propoxy-benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The morpholine ring can act as a ligand, binding to active sites and modulating the activity of the target protein. This interaction can influence various biochemical pathways, leading to the desired therapeutic or biological effect.
Comparison with Similar Compounds
Similar Compounds
3-(Morpholin-4-yl)benzoic acid: This compound shares the morpholine and benzoic acid moieties but lacks the propoxy group.
4-Morpholin-4-Yl-Piperidine-1-Carboxylic Acid: This compound contains a morpholine ring and a piperidine carboxylic acid moiety, making it structurally similar.
Uniqueness
3-Morpholin-4-YL-4-propoxy-benzoic acid is unique due to the presence of the propoxy group, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other morpholine-containing compounds and can provide distinct advantages in specific applications.
Properties
IUPAC Name |
3-morpholin-4-yl-4-propoxybenzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO4/c1-2-7-19-13-4-3-11(14(16)17)10-12(13)15-5-8-18-9-6-15/h3-4,10H,2,5-9H2,1H3,(H,16,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KSLFQZJXFOJMAM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C=C(C=C1)C(=O)O)N2CCOCC2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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